
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s as a compound with anti-tumor activity in mice, and since then, it has been the subject of extensive research.
作用机制
The exact mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is thought to involve the activation of the immune system. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. It has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.
生化和生理效应
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in tumor cells, the inhibition of angiogenesis, and the activation of the immune system. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One advantage of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is its ability to induce tumor cell death through a number of different mechanisms, which may make it effective against a wide range of cancer types. However, N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have limited efficacy in some cancer models, and its mechanism of action is not fully understood, which may make it difficult to optimize for clinical use.
未来方向
There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One area of interest is the development of combination therapies that may enhance its anti-tumor activity. Another area of interest is the development of biomarkers that may predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. Finally, there is interest in developing new analogs of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide that may have improved efficacy and fewer side effects.
合成方法
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a number of different methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-pentanedione, and the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-dimethyl-1,2,4-triazole-5-thione. These methods have been optimized over the years to improve yield and purity.
科学研究应用
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have anti-tumor activity in a number of different cancer models, including lung cancer, melanoma, and colon cancer. It has been studied in both in vitro and in vivo models, and has been shown to induce tumor cell death through a number of different mechanisms. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
属性
产品名称 |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
|---|---|
分子式 |
C18H19N3O4S |
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11-6-5-7-12(2)16(11)19-26(24,25)13-8-9-15-14(10-13)17(22)21(4)18(23)20(15)3/h5-10,19H,1-4H3 |
InChI 键 |
IJXKBVHLTIBBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



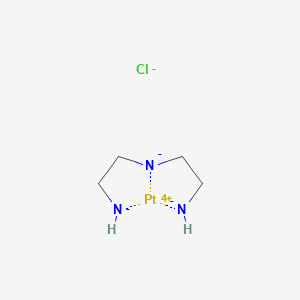

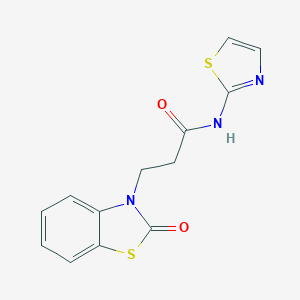
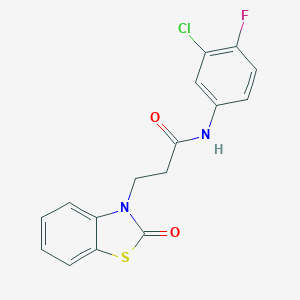

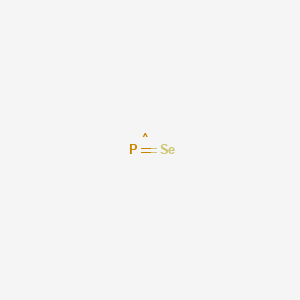


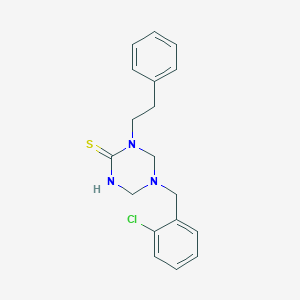

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
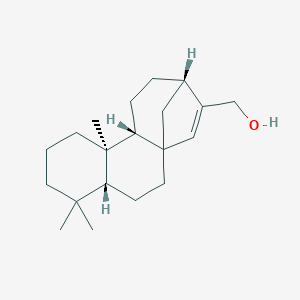
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)